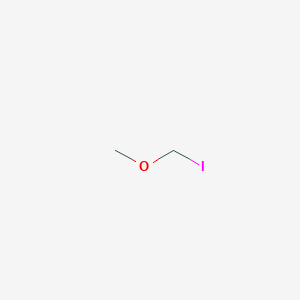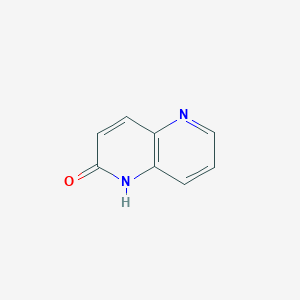
1,5-Naphthyridin-2(1H)-one
Overview
Description
1,5-Naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, and a keto group at position 2
Mechanism of Action
Target of Action
1,5-Naphthyridin-2(1H)-one is a class of aromatic heterocyclic compounds It’s known that similar compounds have been found to have broad pharmacological effects, including acting on d2 receptors, 5-ht receptors, and glutamate receptors .
Mode of Action
It’s known that similar compounds can interact with their targets and cause changes in the cellular environment
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involving d2 receptors, 5-ht receptors, and glutamate receptors
Pharmacokinetics
A similar compound, referred to as compound 25, has been found to have excellent pharmacokinetics in preclinical species
Result of Action
Similar compounds have been found to have broad pharmacological effects
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
1,5-Naphthyridin-2(1H)-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The compound’s interaction with PARP can inhibit the enzyme’s activity, thereby affecting the DNA repair process . Additionally, this compound has been shown to bind with certain proteins, influencing their structural conformation and function.
Cellular Effects
This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, its effect on PARP can lead to increased cell death in cancer cells, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active site of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, this compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained inhibition of DNA repair mechanisms and prolonged effects on cell viability.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects such as cytotoxicity and organ damage . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a therapeutic effect, beyond which toxicity increases.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into the nucleus, where it can exert its effects on DNA repair enzymes.
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . The compound’s presence in the nucleus allows it to interact directly with DNA and nuclear proteins, affecting gene expression and DNA repair processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-arylcinnamamides under visible-light-induced conditions. This method utilizes sodium fluoroalkylsulfonates and avoids the need for external oxidants or photocatalysts . The reaction typically proceeds through a fluoroalkylation/cyclization tandem process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms and the keto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,5-Naphthyridin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
1,5-Naphthyridin-2(1H)-one can be compared with other similar compounds, such as:
1,8-Naphthyridine: Differing in the position of nitrogen atoms, this compound exhibits distinct chemical and biological properties.
2-Methyl-1,6-Naphthyridine:
1,5-Naphthyridine-3-carbaldehyde: The addition of a carbaldehyde group at position 3 introduces new functional possibilities.
The uniqueness of this compound lies in its specific structure, which imparts unique reactivity and biological activity, distinguishing it from other naphthyridine derivatives.
Properties
IUPAC Name |
1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFSCKNLUYOABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343425 | |
| Record name | 1,5-Naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10261-82-2 | |
| Record name | 1,5-Naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-naphthyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,5-Naphthyridin-2(1H)-one derivatives have emerged as attractive scaffolds in medicinal chemistry due to their diverse biological activities. [] For instance, researchers have explored 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives as potent inhibitors of HIV integrase, a key enzyme in the HIV replication cycle. [] These compounds exhibit promising inhibitory activity against the enzyme, preventing the integration of viral DNA into the host genome. [] Notably, introducing specific substituents like carboxylic esters or carboxamides at the C-3 position led to compounds with low nanomolar IC50 values in HIV integrase strand transfer assays. [] This highlights the potential of tailoring the this compound scaffold to target specific enzymes and disrupt their activity.
A: The unique structure of this compound derivatives contributes to their intriguing fluorescence properties, making them valuable tools in chemical biology. [, ] A key feature is their sensitivity to solvent polarity, exhibiting distinct fluorescence profiles in different environments. [, ] This property allows researchers to study biomolecular interactions by incorporating fluorescent amino acids containing the this compound fluorophore into peptides. [] For instance, a peptide incorporating this fluorophore was successfully used to detect the interaction between the peptide and calmodulin in the presence of calcium ions. [] This interaction caused a conformational change in calmodulin, leading to a measurable change in the fluorescence ratio of the attached this compound-based amino acid. [] This example demonstrates the potential of these compounds as sensitive probes for studying dynamic biological processes.
A: The structure-activity relationship (SAR) of this compound derivatives is an active area of research, with modifications to the core structure significantly influencing biological activity. [] For example, in studies of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one as HIV integrase inhibitors, researchers found that a 7-benzyl substituent was critical for potent enzyme inhibition. [] Furthermore, incorporating an N-(2-methoxyethyl)carboxamide moiety at the C-3 position significantly reduced plasma protein binding, a desirable property for drug candidates. [] These findings emphasize the importance of systematic SAR studies to optimize the pharmacological properties of this compound derivatives for specific therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

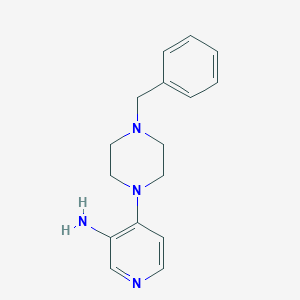
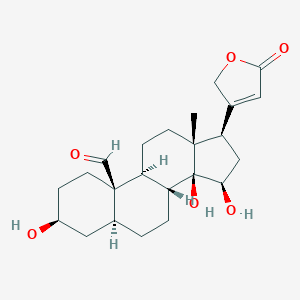



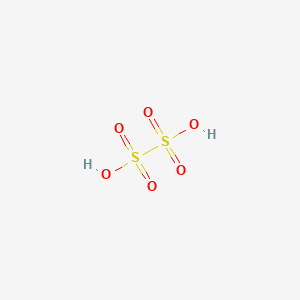
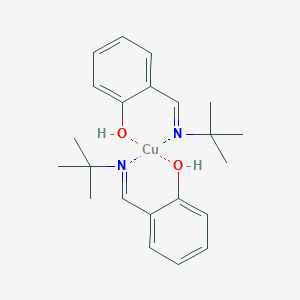

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)
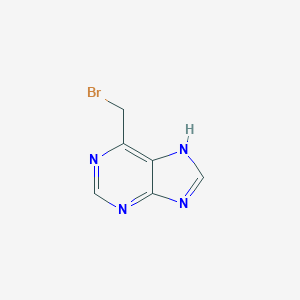

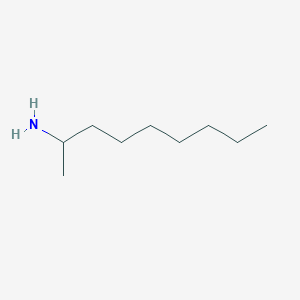
![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)
